Regioselectivity Shift Induced by N-Methylation
N-Methylation of the 4,6-dimethoxyindole scaffold shifts the preferred site of electrophilic attack from C7 to C3. In oxidative dimerisation experiments using nitric acid in acetonitrile, 3-substituted-4,6-dimethoxyindoles without N-methylation underwent dimerisation exclusively at C7. In contrast, N-methylated 4,6-dimethoxyindoles bearing a free C2 position underwent oxidative dimerisation at C2, indicating a fundamental change in the electron density distribution induced by the N1-methyl group [1]. This provides direct synthetic control: the target compound directs electrophiles to the C3/C2 region rather than C7, enabling divergent derivatisation strategies compared to its NH analog.
| Evidence Dimension | Preferred site of electrophilic oxidative dimerisation |
|---|---|
| Target Compound Data | C2 (oxidative dimerisation site for N-methylated, C2-unsubstituted 4,6-dimethoxyindole) |
| Comparator Or Baseline | C7 (oxidative dimerisation site for non-N-methylated 4,6-dimethoxyindole, e.g., 4,6-dimethoxy-1H-indole-2-carboxylic acid, CAS 105776-11-2) |
| Quantified Difference | Complete regioselectivity switch from C7 to C2; no mixed products reported |
| Conditions | Concentrated HNO₃ in acetonitrile, room temperature, 20–240 min; indoles bearing electron-withdrawing groups at C2 or C7 |
Why This Matters
Divergent regioselectivity allows chemists to choose between C7 and C2/C3 functionalisation simply by selecting the N-methylated or NH analog, making this compound indispensable for SAR exploration campaigns where substitution position dictates biological activity.
- [1] Black, D. StC.; Craig, D. C.; Kumar, N. Reaction of some 4,6-dimethoxyindoles with nitric acid: nitration and oxidative dimerisation. Tetrahedron 2005, 61 (4), 853–861. View Source
